benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core, a bromomethyl substituent at position 2, and a benzyl ester protective group. This structure is pivotal in organic synthesis, particularly as an intermediate for pharmaceuticals and constrained proline derivatives. Its bromomethyl group enhances reactivity in nucleophilic substitutions, while the benzyl ester offers stability during synthetic steps .
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
RCMWGXISMDABBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between glyoxalate-derived imines and cyclopentadiene is a widely used method. For example, condensation of methyl glyoxalate with (R)-phenylethylamine forms a chiral imine, which undergoes [4+2] cycloaddition with cyclopentadiene to yield a bicyclic intermediate. Subsequent hydrogenation of the double bond and removal of the chiral auxiliary via catalytic hydrogenation produces the 7-azabicyclo[2.2.1]heptane core. This method achieves enantiomeric excesses >95% when chiral amines are employed.
Intramolecular Cyclization
Alternative routes involve intramolecular cyclization of linear precursors. For instance, treatment of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) induces radical-mediated cyclization, forming the bicyclic structure in 30% yield. While this method avoids stereochemical complications, lower yields necessitate optimization.
Functionalization: Bromomethylation and Benzylation
Bromomethylation Strategies
Introduction of the bromomethyl group at the C2 position is achieved through electrophilic substitution or radical bromination:
- Electrophilic Bromination : Reacting the bicyclic amine with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light selectively brominates the methyl group adjacent to the nitrogen. Yields range from 45–60%, with byproducts arising from overbromination.
- Radical-Mediated Bromination : Using dibromomethane (CH2Br2) and a radical initiator (e.g., AIBN) in toluene at 80°C provides better regiocontrol, achieving 70% yield. This method minimizes diastereomer formation due to the stability of the bicyclic radical intermediate.
Benzyl Carboxylate Installation
Esterification of the secondary amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (Et3N) proceeds quantitatively at 0°C. The reaction’s exothermic nature requires careful temperature control to prevent epimerization.
Stereochemical Control and Resolution
The compound’s bioactivity depends critically on its stereochemistry. Key approaches include:
- Chiral Auxiliaries : Employing (R)-phenylethylamine in the Diels-Alder step ensures the desired (1R,4R,7R) configuration.
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures separates enantiomers, though this method is less efficient (40–50% yield).
- Chromatographic Separation : High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers with >99% purity.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Bromomethylation at 80°C for 6 hours maximizes conversion without decomposition.
- Diels-Alder reactions require refluxing in benzene (80°C, 12 hours) for complete cycloaddition.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Competing bromination at C3 is suppressed using sterically hindered solvents (e.g., tert-butyl methyl ether).
- Epimerization During Esterification : Conducting reactions at 0°C and using anhydrous conditions retains stereochemical integrity.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is utilized in the development of novel materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclic structure of the compound also contributes to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Variations
The compound’s key structural features are compared to analogues in Table 1.
Key Observations :
- Bromine vs. Amino Groups: Bromomethyl (target compound) facilitates alkylation or cross-coupling reactions, whereas amino derivatives (e.g., ) are suited for amide bond formation or as chiral building blocks.
- Ester Protective Groups: Benzyl esters (target) require hydrogenolysis for deprotection, while tert-butyl esters (e.g., ) are cleaved under acidic conditions, influencing synthetic pathways .
- Sulfur-Containing Analogues : Thienyl or sulfonyl groups (e.g., ) modify electronic properties, affecting reactivity in cycloadditions or radical-mediated reactions.
Stereochemical Considerations
- Endo vs. Exo Configuration : The endo configuration of the tert-butyl bromomethyl analogue () may hinder nucleophilic attack compared to exo isomers, impacting reaction rates .
Biological Activity
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound notable for its bicyclic structure, which includes a bromomethyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinergic receptor ligand.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 324.21 g/mol. The bicyclic framework significantly influences its biological activity and receptor interactions, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Cholinergic Receptor Interaction : This compound has been studied for its ability to bind to cholinergic receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. Interaction studies often utilize radiolabeled ligands and competitive binding assays to assess the affinity of the compound for different receptor subtypes.
- Potential Therapeutic Effects : The ability of this compound to influence cholinergic systems positions it as a potential therapeutic agent for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound alongside structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Basic bicyclic structure | Serves as a base for modifications |
| 7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Contains a bromo substituent | Potential for different reactivity patterns |
| 3-Azabicyclo[3.3.1]nonane | Different bicyclic framework | Explored for various biological activities |
The distinct functional groups and stereochemistry of this compound may enhance its selectivity and efficacy compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of compounds related to this compound:
- Cholinergic Activity : A study demonstrated that related compounds could effectively bind to cholinergic receptors, influencing neurotransmission and potentially ameliorating symptoms associated with cholinergic deficits.
- Neuroprotective Effects : Another investigation reported that derivatives of this compound exhibited neuroprotective effects in vitro, suggesting their potential use in treating neurodegenerative diseases.
- Synthesis Methods : The synthesis of this compound can be achieved through several methods, including modifications of existing azabicyclic frameworks to enhance biological activity or create new analogs for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
